molecular formula C16H22N2O5 B2854705 ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 52815-80-2

ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

Cat. No.: B2854705
CAS No.: 52815-80-2
M. Wt: 322.361
InChI Key: BPYHAHUNNXMBSI-UHFFFAOYSA-N
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Description

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a complex organic compound with a molecular formula of C16H23NO5. It contains various functional groups, including an ester, an amide, and a carbamate. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the N-tert-butoxycarbonyl (Boc) derivative.

    Formation of the Amide Bond: The protected amino acid is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

    Deprotection: The N-tert-butoxycarbonyl group can be removed using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: TFA or oxalyl chloride in methanol.

    Substitution: Nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products Formed

    Hydrolysis: Produces 4-aminobenzoic acid and glycine derivatives.

    Deprotection: Yields the free amine derivative.

    Substitution: Forms substituted aromatic derivatives.

Scientific Research Applications

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can be compared with other Boc-protected amino acid derivatives:

    Ethyl 4-{[N-(tert-butoxycarbonyl)alaninyl]amino}benzoate: Similar structure but with alanine instead of glycine.

    Ethyl 4-{[N-(tert-butoxycarbonyl)valinyl]amino}benzoate: Contains valine, offering different steric and electronic properties.

    Ethyl 4-{[N-(tert-butoxycarbonyl)leucinyl]amino}benzoate: Features leucine, providing unique hydrophobic interactions.

These compounds share the Boc protection strategy but differ in their amino acid components, leading to variations in reactivity and applications.

Properties

IUPAC Name

ethyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-5-22-14(20)11-6-8-12(9-7-11)18-13(19)10-17-15(21)23-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYHAHUNNXMBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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